molecular formula C12H21NO4 B1234695 Cyclobutanecarbonylcarnitine CAS No. 51220-40-7

Cyclobutanecarbonylcarnitine

Cat. No.: B1234695
CAS No.: 51220-40-7
M. Wt: 243.3 g/mol
InChI Key: AKFOHAJXLDHIEH-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutanecarbonylcarnitine is an acylcarnitine derivative characterized by a cyclobutane ring conjugated to a carbonyl group and linked to carnitine. Acylcarnitines are critical intermediates in fatty acid metabolism, facilitating the transport of acyl groups into mitochondria for β-oxidation. The cyclobutane moiety introduces unique structural features, such as ring strain and steric constraints, which may influence its metabolic processing, stability, and biological activity compared to linear or branched-chain acylcarnitines.

Properties

CAS No.

51220-40-7

Molecular Formula

C12H21NO4

Molecular Weight

243.3 g/mol

IUPAC Name

(3R)-3-(cyclobutanecarbonyloxy)-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C12H21NO4/c1-13(2,3)8-10(7-11(14)15)17-12(16)9-5-4-6-9/h9-10H,4-8H2,1-3H3/t10-/m1/s1

InChI Key

AKFOHAJXLDHIEH-SNVBAGLBSA-N

SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1CCC1

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)C1CCC1

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1CCC1

Synonyms

CBCC
cyclobutane-carbonyl-carnitine
cyclobutanecarbonylcarnitine

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Acylcarnitines

Acylcarnitines vary in chain length, branching, and functional groups, which dictate their metabolic pathways and clinical associations. Below is a detailed comparison of Cyclobutanecarbonylcarnitine with structurally or functionally related compounds (see Table 1).

Table 1: Structural and Functional Comparison of this compound with Selected Acylcarnitines

Compound Name Structure Description Key Metabolic Associations Clinical Relevance
This compound Cyclobutane ring with carbonyl group Hypothesized involvement in specialized lipid metabolism; potential marker for novel enzyme deficiencies Under investigation; limited clinical data
Butyrylcarnitine (C4) Straight-chain C4 acyl group Short-chain fatty acid oxidation Linked to short-chain acyl-CoA dehydrogenase deficiency (SCADD)
Succinylcarnitine (C4DC) Dicarboxylic acid (C4) Intermediary in TCA cycle Elevated in glutaric acidemia type II
Hydroxybutyrylcarnitine (C4-OH) Hydroxylated C4 acyl chain Ketogenesis and branched-chain amino acid catabolism Associated with ketotic hypoglycemia
1-Benzylcyclobutane-1-carboxylic acid Cyclobutane with benzyl and carboxylic acid substituents Synthetic analog; used in chemical synthesis Industrial applications; safety data available

Structural Distinctions

  • This compound vs. For example, butyrylcarnitine (C4) is readily metabolized by mitochondrial dehydrogenases, whereas this compound’s rigid structure may require specialized enzymes or pathways .
  • This compound vs. Cyclobutane-Containing Analogs (e.g., 1-Benzylcyclobutane-1-carboxylic acid):
    Unlike synthetic cyclobutane derivatives (e.g., 1-Benzylcyclobutane-1-carboxylic acid), this compound includes a carnitine backbone, enabling mitochondrial import. The benzyl group in the synthetic analog increases hydrophobicity, while the carnitine moiety enhances solubility in biological systems .

Metabolic and Diagnostic Implications

  • Enzyme Specificity: this compound’s structure may evade recognition by enzymes that process linear acylcarnitines (e.g., acyl-CoA dehydrogenases), suggesting accumulation in specific metabolic disorders. For instance, C4DC (succinylcarnitine) accumulates in glutaric acidemia due to electron transport chain defects, whereas this compound might indicate a novel enzymatic block .
  • Biomarker Potential: While C4-OH (hydroxybutyrylcarnitine) serves as a biomarker for ketotic states, this compound’s detection in plasma or urine could signal disruptions in cyclic fatty acid metabolism or xenobiotic exposure. However, clinical validation is pending .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.